molecular formula C20H13F4N3O4 B8325045 Enzalutamide metabolite M5 CAS No. 1242137-19-4

Enzalutamide metabolite M5

Cat. No.: B8325045
CAS No.: 1242137-19-4
M. Wt: 435.3 g/mol
InChI Key: HLAJSPJIWQUPBY-UHFFFAOYSA-N
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Description

Enzalutamide is an oral androgen receptor signaling inhibitor utilized in the treatment of men with prostate cancer . It is primarily metabolized by CYP3A4 and CYP2C8 to form the active metabolite N-desmethyl enzalutamide .


Synthesis Analysis

Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .


Molecular Structure Analysis

The molecular structures of several metabolites of Enzalutamide, including M1, M2, M4, M5, M6, and M11, have been determined . Enzalutamide was the most abundant 14 C component in plasma .


Chemical Reactions Analysis

Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .


Physical and Chemical Properties Analysis

Enzalutamide has a half-life of 5.8 days, achieves steady state by day 28, accumulates 8.3-fold with once-daily dosing, shows approximate dose proportionality from 30–360 mg/day, and has ≤30 % intersubject variability . In addition, enzalutamide is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for enzalutamide and its active metabolite, N-desmethyl enzalutamide .

Mechanism of Action

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate .

Safety and Hazards

Enzalutamide has the potential to cause seizures, especially in those predisposed to seizure activity . The toxicological, physical and other potential hazards associated with this compound have not been fully characterized . It should be avoided ingestion, inhalation, skin and eye contact .

Properties

CAS No.

1242137-19-4

Molecular Formula

C20H13F4N3O4

Molecular Weight

435.3 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzoic acid

InChI

InChI=1S/C20H13F4N3O4/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)

InChI Key

HLAJSPJIWQUPBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid (50 mg, 0.11 mmol) in thionyl chloride (0.5 mL, 67.7 mmol) was stirred at 90 deg C. for 15 h. The reaction mixture was concentrated under reduced pressure to dryness. Ice-water (20 mL) was added into the residue and the product was extracted with ethyl acetate (60 mL). The organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford crude product, which was purified by reverse phase HPLC to yield 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid. 1H NMR DMSO-d6 (FREE BASE): δ (ppm) 8.39 (d, 1H), 8.25 (s, 1H), 8.1 (d, 1H), 8.0 (t, 1H), 7.45 (d, 1H), 7.4 (d, 1H), 1.58 (s, 6H).

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